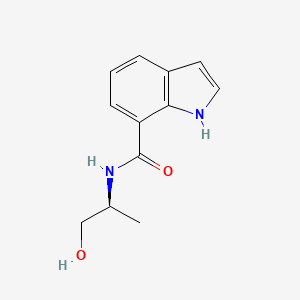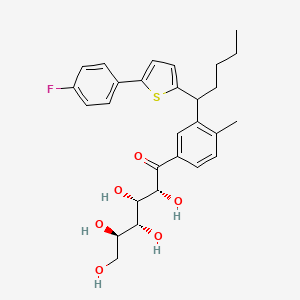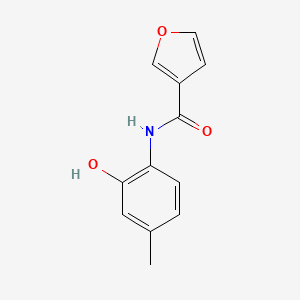![molecular formula C20H21NO4 B14899745 4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dihydroquinoline with ethyl bromoacetate to form an intermediate, which is then reacted with 3-ethoxybenzaldehyde under basic conditions to yield the final product . The reaction conditions often require the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy and aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohols .
科学的研究の応用
4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry .
類似化合物との比較
Similar Compounds
3,4-Dihydroquinolin-2-one: Shares a similar quinoline core but lacks the ethoxy and aldehyde groups.
4-Hydroxy-2-quinolone: Another quinoline derivative with different functional groups.
2,3-Dihydroquinolin-4(1H)-one: Similar structure but with variations in the substituents.
Uniqueness
4-[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde is unique due to its specific functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde |
InChI |
InChI=1S/C20H21NO4/c1-2-24-19-12-15(13-22)9-10-18(19)25-14-20(23)21-11-5-7-16-6-3-4-8-17(16)21/h3-4,6,8-10,12-13H,2,5,7,11,14H2,1H3 |
InChIキー |
JDYDNSYUOKSLCK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



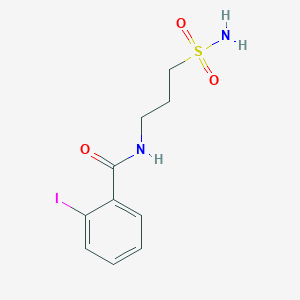
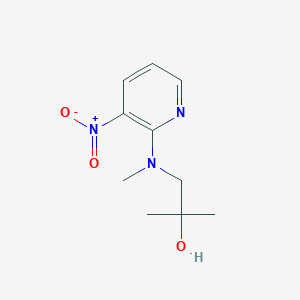
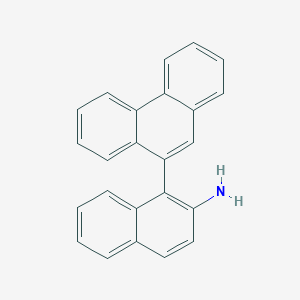

![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
